7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with a similar structure, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that the specificity of the action of these pde inhibitors was attributed to the selective binding at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Compounds with a similar structure have been found to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
Compounds with a similar structure have been found to display moderate antiproliferative activities against three cancer cells .
Biochemical Analysis
Biochemical Properties
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . By inhibiting these enzymes, this compound can modulate various cellular processes, including inflammation and cell proliferation.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway in gastric cancer cells, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound can induce cell cycle arrest and regulate the expression of cell cycle-related and apoptosis-related proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly JAK1 and JAK2 . This inhibition disrupts the downstream signaling pathways, such as the ERK pathway, leading to altered cellular responses. Additionally, this compound can bind to specific biomolecules, affecting their function and stability. For example, it has been shown to interact with tubulin, promoting tubulin polymerization and affecting microtubule dynamics .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation . Its effects on cellular function can change over time, with long-term exposure leading to sustained inhibition of cell proliferation and increased apoptosis . Additionally, the degradation products of this compound may have distinct biological activities, which should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable pyrimidine derivative in the presence of a cyclization agent[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency of the synthesis process[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anticancer agent. Research has indicated that derivatives of this compound may exhibit cytotoxic activity against cancer cells.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid
7-Oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-ol
Uniqueness: 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
7-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-6-5(7(13)14)3-9-8-10-4-11-12(6)8/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGAVDRIIDJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC2=NC=NN12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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